4-{1-[(8-methoxy-2H-chromen-3-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole
Overview
Description
The compound contains several functional groups including a methoxy group, a chromene ring, a pyrrolidine ring, and an isoxazole ring. Chromene derivatives, such as 2H-chromene, are known to have versatile biological profiles and exhibit a variety of activities .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The chromene ring system is a bicyclic compound consisting of a benzene ring fused to a pyran ring . The pyrrolidine ring is a simple five-membered ring with one nitrogen atom, and the isoxazole ring is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen).Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the methoxy group might undergo reactions such as demethylation, while the chromene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the methoxy group might increase the compound’s solubility in organic solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[1-[(8-methoxy-2H-chromen-3-yl)methyl]pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-19(14(2)25-21-13)17-7-5-9-22(17)11-15-10-16-6-4-8-18(23-3)20(16)24-12-15/h4,6,8,10,17H,5,7,9,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLISTCUVYZHPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2CC3=CC4=C(C(=CC=C4)OC)OC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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